molecular formula C10H19NO3 B13622667 2-Ethyl-4-morpholinobutanoic acid

2-Ethyl-4-morpholinobutanoic acid

Cat. No.: B13622667
M. Wt: 201.26 g/mol
InChI Key: GKYGTIVLDVSHPF-UHFFFAOYSA-N
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Description

2-Ethyl-4-morpholinobutanoic acid is an organic compound that features a morpholine ring attached to a butanoic acid backbone with an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-morpholinobutanoic acid typically involves the reaction of morpholine with a suitable butanoic acid derivative. One common method is the alkylation of morpholine with 2-ethylbutanoic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-morpholinobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Ethyl-4-morpholinobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-morpholinobutanoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethyl and butanoic acid groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylbutanoic acid: Lacks the morpholine ring, making it less versatile in biochemical applications.

    Morpholine-4-carboxylic acid: Contains the morpholine ring but lacks the ethyl substituent, affecting its chemical reactivity and biological activity.

Uniqueness

2-Ethyl-4-morpholinobutanoic acid is unique due to the combination of the morpholine ring and the ethyl-substituted butanoic acid backbone. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethyl-4-morpholin-4-ylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-2-9(10(12)13)3-4-11-5-7-14-8-6-11/h9H,2-8H2,1H3,(H,12,13)

InChI Key

GKYGTIVLDVSHPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN1CCOCC1)C(=O)O

Origin of Product

United States

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